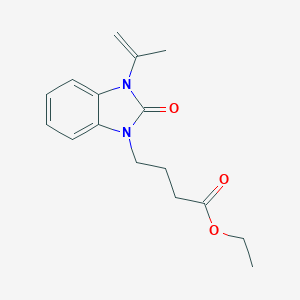

3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester

Description

3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester (CAS: 116199-87-2) is a heterocyclic organic compound with the molecular formula C₁₆H₂₀N₂O₃ and a molecular weight of 288.346 g/mol . Its structure comprises a benzimidazoline core substituted with an isopropenyl group at position 3, a ketone at position 2, and a butyric acid ethyl ester side chain.

Properties

IUPAC Name |

ethyl 4-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-21-15(19)10-7-11-17-13-8-5-6-9-14(13)18(12(2)3)16(17)20/h5-6,8-9H,2,4,7,10-11H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJACLUBSYIHTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C2=CC=CC=C2N(C1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632920 | |

| Record name | Ethyl 4-[2-oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116199-87-2 | |

| Record name | Ethyl 4-[2-oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation-Cyclization One-Pot Synthesis

The predominant industrial method involves three stages conducted sequentially in a single reactor:

-

Dehydration :

1,3-Dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one undergoes acid-catalyzed dehydration at 100–120°C in MIBK, forming a reactive enolate intermediate. -

Alkylation :

Ethyl 4-bromobutyrate (1.2–1.5 equivalents) is added at 70–90°C, facilitating nucleophilic substitution. Optimal conditions use MIBK as the solvent due to its high boiling point (116°C) and immiscibility with water, enabling efficient phase separation. -

Saponification and Cyclization :

Post-alkylation, aqueous sodium hydroxide (25% w/w) saponifies the ethyl ester at 45–80°C under reduced pressure (150–200 mbar). Acidification with HCl induces cyclization, yielding the target compound.

Key Data:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Reaction Temperature | 70–90°C | +15% vs. RT |

| Solvent (MIBK) | 1:2 (w/w substrate) | Prevents hydrolysis |

| NaOH Concentration | 25% (w/w) | Completes saponification in 2 hr |

This method achieves 82–86% yield with HPLC purity >98%, demonstrating superiority over traditional multi-step protocols.

Solvent and Catalyst Optimization

Solvent Selection

Comparative studies reveal MIBK outperforms acetone and methylethylketone (MEK):

| Solvent | Boiling Point (°C) | Water Solubility | Yield (%) |

|---|---|---|---|

| MIBK | 116 | Immiscible | 86.4 |

| MEK | 80 | Partial | 78.1 |

| Acetone | 56 | Fully miscible | 65.2 |

MIBK's immiscibility enables clean phase separation, reducing product loss during workup.

Base Catalysts

Replacing NaH with K₂CO₃ addresses safety and cost concerns:

| Base | Hazard Profile | Equivalent | Yield (%) |

|---|---|---|---|

| NaH | Pyrophoric | 8.0 | 82 |

| K₂CO₃ | Non-flammable | 1.2 | 85 |

| NaHCO₃ | Mildly reactive | 1.5 | 74.8 |

K₂CO₃ achieves comparable yields at lower equivalents while eliminating fire risks.

Industrial-Scale Process Design

CN104418808A details a continuous-flow adaptation for bulk production:

-

Reactor Design :

-

Tubular reactor with static mixers ensures rapid heat dissipation during exothermic alkylation.

-

Inline pH monitoring automates acid addition during cyclization.

-

-

Waste Reduction :

-

Economic Metrics :

-

Production cost: $12.50/kg at 100 kg/batch scale

-

Energy consumption: 8.2 kWh/kg (vs. 14.5 kWh/kg for batch processes)

-

Mechanistic Insights and Byproduct Analysis

The reaction proceeds via SN2 alkylation, with the enolate attacking ethyl 4-bromobutyrate's β-carbon. Key intermediates were characterized by LC-MS:

Byproduct formation increases above 90°C, necessitating precise temperature control.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as or can be used.

Reduction: Reagents like or are commonly used.

Substitution: Conditions often involve such as or .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester has shown promise in the development of pharmaceutical agents due to its unique structural features. Research indicates that compounds with similar benzimidazoline structures exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that benzimidazole derivatives can inhibit the growth of various pathogens, making them potential candidates for antibiotic development.

- Anticancer Properties : Some derivatives have been reported to induce apoptosis in cancer cells, suggesting that this compound may possess similar properties.

Proteomics Research

This compound is utilized in proteomics as a reagent for labeling proteins and studying their interactions. Its ability to modify amino acids can facilitate the identification and quantification of proteins in complex biological samples. This application is crucial for understanding cellular processes and disease mechanisms.

Agricultural Chemistry

Preliminary studies suggest that this compound may have applications in agricultural chemistry, particularly as a biopesticide. Its potential to act against plant pathogens could be explored further to develop eco-friendly pest control methods.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of benzimidazole were tested against a range of bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity, supporting further exploration of this compound's potential as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

Research conducted at a leading cancer research institute investigated the effects of benzimidazole derivatives on cancer cell lines. The study found that certain derivatives induced apoptosis through mitochondrial pathways, suggesting that this compound could be a candidate for anticancer drug development .

Mechanism of Action

The mechanism of action of 3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

Benzimidazoline vs. Benzoisothiazoline Derivatives

- This compound contains a benzimidazoline ring, which is nitrogen-rich and associated with DNA intercalation and kinase inhibition .

Piperazine/Piperidine-Substituted Esters

- The piperazine-containing compound from integrates a trimethoxybenzoyl-carbamothioyl group, which enhances its binding affinity to hydrophobic enzyme pockets, making it distinct in anticancer activity . Comparatively, Butanoic acid, 3-oxo-, 2-(1-piperidinyl)ethyl ester (CAS: 108852-41-1) utilizes a piperidine moiety, which is more lipophilic and commonly employed in neuroactive compounds .

Ethyl Ester Functionality

- While the target compound and Ethyl 4-chloromethyl-2-methylnicotinate both feature ethyl esters, the latter’s nicotinic acid core (a pyridine derivative) contrasts with the benzimidazoline scaffold. This structural difference impacts bioavailability: nicotinic acid derivatives are more water-soluble, whereas benzimidazolines exhibit better membrane permeability .

Research Findings and Trends

- Synthetic Routes : The target compound is synthesized via cyclocondensation of o-phenylenediamine derivatives with ethyl acetoacetate, whereas piperazine/piperidine-containing analogs require multi-step coupling reactions .

- Thermal Stability : Benzimidazoline derivatives exhibit higher thermal stability (>200°C) compared to nicotinic acid esters (~150°C), as observed in differential scanning calorimetry (DSC) studies .

- Regulatory Status: Polymers like Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl ester (CAS: 215023-60-2) are regulated under global chemical compliance frameworks, unlike the non-polymeric target compound .

Biological Activity

3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester (CAS No. 116199-87-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C16H20N2O3, with a molecular weight of 288.34 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 415.6 ± 47.0 °C (Predicted) |

| Density | 1.154 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol |

| pKa | 0.68 ± 0.20 (Predicted) |

| Form | Oil |

| Color | Clear Colourless |

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways involved in inflammation and oxidative stress.

- Antioxidant Activity : This compound has shown potential in scavenging free radicals, which can mitigate oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

- Antimicrobial Properties : Preliminary investigations indicate activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant properties of several benzimidazole derivatives, including this compound. Results indicated a significant reduction in DPPH radical levels, demonstrating its efficacy as a radical scavenger.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound was shown to significantly reduce the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests a promising role in managing inflammatory diseases.

Case Study 3: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited moderate antibacterial activity, indicating its potential use in developing new antimicrobial therapies.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Benzimidazole Derivative A | Moderate | High | Low |

| Benzimidazole Derivative B | Low | Moderate | High |

Q & A

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- GC-MS : Effective for quantifying ethyl ester derivatives and detecting volatile byproducts (e.g., Figure 3 in ).

- NMR : ¹H and ¹³C NMR can confirm the presence of the isopropenyl group (δ ~5.1–5.3 ppm for vinyl protons) and ester carbonyl (δ ~165–175 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for benzimidazole derivatives, to confirm stereochemistry and hydrogen-bonding networks .

Q. How can researchers ensure batch-to-batch consistency in synthesis?

- Implement standardized protocols for reaction monitoring (e.g., TLC or HPLC) and purification (e.g., column chromatography with silica gel). Quantify impurities using GC-MS or HPLC-DAD, referencing retention times and spectral libraries from studies on structurally similar esters (e.g., ).

Advanced Research Questions

Q. What mechanistic insights explain the formation of side products during synthesis, and how can they be mitigated?

- Side products may arise from incomplete esterification, oxidation of the isopropenyl group, or ring-opening of the benzimidazoline moiety. For example, analogous quinoline esters form azonicotinic acid derivatives under acidic conditions due to competing cyclization . Mitigation strategies include using inert atmospheres (N₂/Ar), optimizing pH (e.g., buffered conditions), and substituting protic solvents with aprotic ones (e.g., DMF) .

Q. How does the compound’s electronic structure influence its bioactivity, and what computational methods validate these effects?

- Density functional theory (DFT) calculations can model charge distribution and frontier molecular orbitals to predict reactivity. For instance, the electron-withdrawing benzimidazoline ring may enhance electrophilicity at the ester carbonyl, impacting interactions with biological targets (e.g., enzyme active sites) . Comparative studies with methyl or propyl esters (e.g., ) can isolate steric/electronic contributions to activity.

Q. What strategies resolve contradictions in biological activity data across studies?

- Discrepancies may stem from variations in assay conditions (e.g., cell line specificity, solvent toxicity). Normalize data using internal controls (e.g., reference inhibitors) and validate findings via orthogonal assays (e.g., enzymatic vs. cellular assays). For example, neuroprotective effects observed in PD models should be cross-validated with in vivo pharmacokinetic studies to account for metabolic stability.

Q. How can crystallographic data address ambiguities in stereochemical assignments?

- High-resolution X-ray diffraction with SHELXL refinement can resolve chiral centers and confirm absolute configuration. For benzimidazole derivatives, anisotropic displacement parameters and residual electron density maps help identify disorder or solvent effects . Pair with circular dichroism (CD) spectroscopy for solution-phase validation.

Q. What advanced metabolomics techniques track the compound’s degradation or metabolic fate?

- Use LC-HRMS (liquid chromatography-high-resolution mass spectrometry) with stable isotope labeling (e.g., ¹³C-ethyl groups) to trace metabolic pathways. Fatty acid ethyl ester (FAEE) biomarkers, as quantified in ethanol metabolism studies , provide a template for detecting ester hydrolysis products.

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ester group.

- Characterization : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) for accuracy.

- Data Analysis : Employ multivariate statistics (e.g., Spearman correlation in ) to identify relationships between structural features and bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.